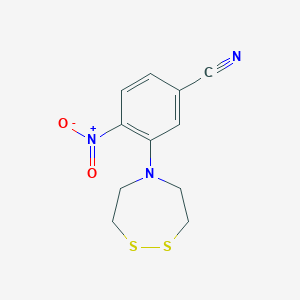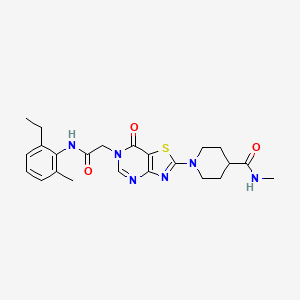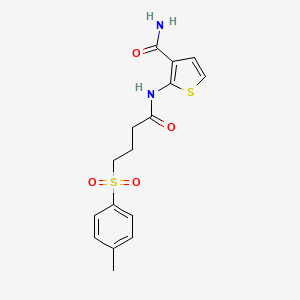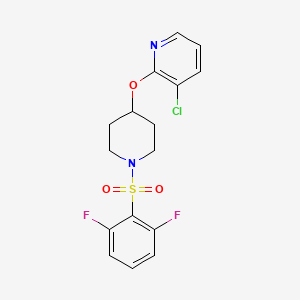![molecular formula C17H16ClN3S B2886251 5-(4-chlorophenyl)-4-[2-(propan-2-yl)phenyl]-4H-1,2,4-triazole-3-thiol CAS No. 380346-21-4](/img/structure/B2886251.png)
5-(4-chlorophenyl)-4-[2-(propan-2-yl)phenyl]-4H-1,2,4-triazole-3-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-chlorophenyl)-4-[2-(propan-2-yl)phenyl]-4H-1,2,4-triazole-3-thiol, commonly known as CCT, is a chemical compound that has attracted the attention of researchers due to its potential use in various scientific applications.
Wirkmechanismus
The mechanism of action of CCT involves the inhibition of tubulin polymerization, which leads to cell cycle arrest and apoptosis in cancer cells. CCT also inhibits the activity of topoisomerase II, which is essential for DNA replication and cell division.
Biochemical and Physiological Effects:
CCT has been shown to have various biochemical and physiological effects. Studies have shown that CCT can inhibit the proliferation of cancer cells, induce cell cycle arrest, and promote apoptosis. CCT also exhibits anti-inflammatory effects and can inhibit the production of inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of CCT is its potent anticancer activity, making it an attractive candidate for cancer research. However, CCT has some limitations for lab experiments, including its low solubility in water and its potential toxicity.
Zukünftige Richtungen
There are several future directions for the research on CCT. One potential direction is to explore the use of CCT in combination with other anticancer drugs to enhance its efficacy. Another direction is to investigate the potential use of CCT in the treatment of other diseases, such as inflammatory disorders. Additionally, further studies are needed to understand the mechanism of action of CCT and its potential toxicity in vivo.
Conclusion:
In conclusion, CCT is a chemical compound that has shown promising results in various scientific applications, particularly in cancer research. Its potent anticancer activity, anti-inflammatory effects, and inhibition of tubulin polymerization make it an attractive candidate for further research. However, further studies are needed to fully understand its mechanism of action and potential toxicity in vivo.
Synthesemethoden
CCT can be synthesized through various methods, including the reaction of 4-chlorophenyl hydrazine with 2-isopropylphenyl isothiocyanate, followed by cyclization with triethyl orthoacetate. Another method involves the reaction of 4-chlorophenyl hydrazine with 2-isopropylphenyl isocyanate, followed by cyclization with carbon disulfide and sodium hydroxide.
Wissenschaftliche Forschungsanwendungen
CCT has been extensively studied for its potential use in various scientific applications. One of the most significant applications of CCT is in the field of cancer research. Studies have shown that CCT exhibits potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and liver cancer.
Eigenschaften
IUPAC Name |
3-(4-chlorophenyl)-4-(2-propan-2-ylphenyl)-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3S/c1-11(2)14-5-3-4-6-15(14)21-16(19-20-17(21)22)12-7-9-13(18)10-8-12/h3-11H,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZMIBAZISYHUNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1N2C(=NNC2=S)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-chlorophenyl)-4-[2-(propan-2-yl)phenyl]-4H-1,2,4-triazole-3-thiol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[(Cyclopentylamino)sulfonyl]indolinyl 3-(trifluoromethyl)phenyl ketone](/img/structure/B2886170.png)
![N-[[4-(5-Methyl-1H-1,2,4-triazol-3-yl)phenyl]methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2886171.png)

![1-(1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)piperidin-4-yl)-4-(5-(trifluoromethyl)pyridin-2-yl)piperazine](/img/structure/B2886175.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4-methylthiazole-5-carboxamide](/img/structure/B2886178.png)

![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-(3,5-dimethylphenoxy)ethyl)acetamide](/img/structure/B2886181.png)

![4-Bromo-2-[(5,6,7,8-tetrahydronaphthalen-1-ylamino)methyl]phenol](/img/structure/B2886186.png)
![Tert-butyl N-[(8-amino-5,5-dioxo-5lambda6-thiaspiro[3.5]nonan-2-yl)methyl]carbamate](/img/structure/B2886188.png)
![1-[(4-chlorophenoxy)acetyl]-4-[(4-chlorophenyl)thio]-3,5-dimethyl-1H-pyrazole](/img/structure/B2886190.png)
